A Deep Dive into Doripenem Hydrate's Assault on Penicillin-Binding Proteins
A Deep Dive into Doripenem Hydrate's Assault on Penicillin-Binding Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Doripenem (B194130) hydrate (B1144303), a broad-spectrum carbapenem (B1253116) antibiotic, exerts its potent bactericidal activity by targeting and inactivating essential bacterial enzymes known as penicillin-binding proteins (PBPs). This guide provides a comprehensive analysis of the molecular interactions between doripenem and PBPs, detailing its mechanism of action, binding affinities, and the experimental methodologies used to elucidate these interactions.
The Core Mechanism: Inhibition of Peptidoglycan Synthesis
Like all β-lactam antibiotics, the fundamental mechanism of action of doripenem hydrate is the disruption of bacterial cell wall synthesis.[1][2] The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan. PBPs are crucial enzymes in the final stages of peptidoglycan biosynthesis, catalyzing the transpeptidation reaction that forms these essential cross-links.[1][3]
Doripenem, through its β-lactam ring, forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP.[4] This acylation effectively inactivates the enzyme, preventing the cross-linking of peptidoglycan strands. The inhibition of multiple essential PBPs compromises the cell wall's integrity, leading to morphological changes, such as filamentation or the formation of spherical cells, and ultimately results in cell lysis and bacterial death.[1][5]
Caption: Mechanism of PBP inhibition by doripenem leading to bacterial cell death.
Binding Affinity and Target Specificity
Doripenem's broad spectrum of activity is attributed to its high affinity for multiple essential PBPs in both Gram-negative and Gram-positive bacteria.[2][5] The 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity, is a standard measure of binding affinity.
Gram-Negative Bacteria
In Escherichia coli, doripenem demonstrates a particularly high affinity for PBP2, a primary target for bactericidal activity.[5][6] Its activity against Pseudomonas aeruginosa is notable and is attributed to its potent binding to multiple PBPs, especially PBP2 and PBP3.[2][5][7] This multi-target profile contributes to its enhanced activity against this often-resistant pathogen.[2]
Table 1: IC50 Values (μg/mL) for PBPs from Escherichia coli MC4100
| PBP | Doripenem (DOR) | Imipenem (IPM) | Meropenem (MEM) | Ceftazidime (CAZ) | Aztreonam (ATM) |
| 1a | 1.2 | 0.5 | 1.7 | 1.1 | >8 |
| 1b | 0.8 | 0.1 | 0.8 | 1.1 | >8 |
| 2 | 0.008 | 0.008 | 0.008 | 2.0 | 7.8 |
| 3 | 2.0 | 7.8 | 0.6 | ≤0.07 | ≤0.07 |
| 4 | ≤0.02 | ≤0.02 | ≤0.02 | >128 | >128 |
| 5 | 1.0 | ≤0.4 | 1.0 | >128 | >128 |
| 6 | 2.0 | ≤0.4 | 4.0 | >128 | >128 |
| Data sourced from Davies et al., 2008.[5] |
Table 2: IC50 Values (μg/mL) for PBPs from Pseudomonas aeruginosa Strains
| PBP | Strain | Doripenem (DOR) | Imipenem (IPM) | Meropenem (MEM) | Ceftazidime (CAZ) | Aztreonam (ATM) |
| 1a | PAO1 | 0.8 | 0.2 | 1.5 | 0.2 | >128 |
| 27853 | 1.0 | 0.2 | 1.5 | 0.3 | >128 | |
| 1b | PAO1 | 2.5 | 0.3 | 2.5 | 1.2 | >128 |
| 27853 | 2.5 | 0.3 | 2.5 | 1.2 | >128 | |
| 2 | PAO1 | ≤0.3 | 1.0 | ≤0.3 | >128 | >128 |
| 27853 | ≤0.3 | 1.0 | ≤0.3 | >128 | >128 | |
| 3 | PAO1 | ≤0.3 | 1.5 | ≤0.3 | 0.1 | ≤0.03 |
| 27853 | ≤0.3 | 1.5 | ≤0.3 | 0.1 | ≤0.03 | |
| 4 | PAO1 | ≤0.3 | ≤0.3 | ≤0.3 | 1.0 | 1.5 |
| 27853 | ≤0.3 | ≤0.3 | ≤0.3 | 1.0 | 1.5 | |
| Data sourced from Davies et al., 2008.[5] |
Gram-Positive Bacteria
Doripenem is also highly active against many clinically important Gram-positive pathogens.[8] It shows marked affinity for PBP1 in Staphylococcus aureus and is highly active against Streptococcus pneumoniae.[1][8] Resistance in S. pneumoniae to β-lactams is often associated with mutations in the penicillin-binding domains of PBP1a, PBP2b, and PBP2x.[9] Despite these potential alterations, doripenem generally retains potent activity against both penicillin-susceptible and penicillin-intermediate strains.[9]
Experimental Protocols: Determining PBP Binding Affinity
The determination of IC50 values for PBP binding is typically performed using a competitive assay with a fluorescently labeled β-lactam, such as Bocillin FL.[4][5] This method quantifies the ability of an unlabeled antibiotic, like doripenem, to compete for binding to PBPs.
Key Steps in the Competitive PBP Binding Assay:
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Preparation of Bacterial Membranes:
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Bacterial cultures (e.g., E. coli MC4100, P. aeruginosa PAO1) are grown to the mid-logarithmic phase.
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Cells are harvested by centrifugation and washed.
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The cell pellet is resuspended and lysed using mechanical means (e.g., sonication) to release cellular components.
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The membrane fraction containing the PBPs is isolated via ultracentrifugation.[4]
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-
Competitive Binding Reaction:
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A fixed amount of the prepared bacterial membrane protein is incubated with serial dilutions of the unlabeled test antibiotic (doripenem).
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This incubation allows the test antibiotic to bind to the PBPs.[4]
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A fluorescently labeled β-lactam probe (e.g., Bocillin FL) is then added to the mixture.
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The fluorescent probe binds to any PBP active sites not already occupied by the test antibiotic.[4]
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-
SDS-PAGE and Visualization:
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Data Analysis and IC50 Determination:
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The fluorescence intensity of each PBP band is quantified using densitometry software.
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The percentage of inhibition for each concentration of the test antibiotic is calculated relative to a control with no antibiotic.
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The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antibiotic concentration and fitting the data to a sigmoidal dose-response curve.[4]
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Caption: Experimental workflow for determining PBP binding affinity.
Conclusion
Doripenem hydrate's efficacy as a broad-spectrum antibiotic is firmly rooted in its ability to potently inhibit multiple essential penicillin-binding proteins across a range of clinically significant pathogens. Its high affinity for key PBPs in both Gram-negative and Gram-positive bacteria underscores its therapeutic value. The detailed understanding of its mechanism of action and binding kinetics, derived from established experimental protocols, is crucial for ongoing drug development efforts and for optimizing its clinical application in the face of evolving bacterial resistance.
References
- 1. toku-e.com [toku-e.com]
- 2. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Insights: Doripenem's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity of doripenem and comparators to penicillin-binding proteins in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial activity of doripenem tested against prevalent Gram-positive pathogens: results from a global surveillance study (2003-2007) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
